
2-Bromo-6-methylpyridine
Overview
Description
2-Bromo-6-methylpyridine (CAS 5315-25-3) is a brominated pyridine derivative with the molecular formula C₆H₆BrN. It is a liquid at room temperature (density: 1.512 g/mL, bp: 102–103 °C/20 mmHg) and is widely used as a precursor in organic synthesis. Its methyl and bromine substituents enable diverse reactivity, including cross-coupling reactions (e.g., Suzuki, Sonogashira) and functional group transformations . Key applications include the synthesis of bipyridines, macrocyclic compounds, and bioactive molecules in pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylpyridine can be synthesized through several methods. One common method involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process requires careful control of temperature and reaction time to ensure high yield and purity. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Side-Chain Bromination
The methyl group undergoes radical bromination under controlled conditions :
Reaction :
2-Bromo-6-methylpyridine + 3 Br₂ → Mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine (6:1 ratio)
Condition | Specification |
---|---|
Solvent system | CH₂Cl₂/H₂O (1:1 v/v) |
Bromine stoichiometry | 1:3 molar ratio |
Reaction temperature | 50°C for 10 hr |
Workup | pH adjustment to 7-8 |
This produces electrophilic alkyl bromides suitable for nucleophilic substitutions .
Oxidation to Aldehyde Derivatives
The brominated derivatives undergo Sommelet–Hauser oxidation :
Stepwise reaction :
-
Hexamethylenetetramine complexation (40°C, 12 hr)
-
Acidic hydrolysis (CH₃COOH/H₂SO₄, 90°C, 4 hr)
Stage | Key Parameters |
---|---|
Urotropin ratio | 1:2 molar equivalence |
Hydrolysis efficiency | >85% conversion |
Final product | 2-Bromo-6-formylpyridine |
This two-stage process demonstrates the compound's utility in introducing aldehyde functionalities for cross-coupling reactions .
Comparative Reaction Table
The compound's stability under acidic conditions (pH 7-12) and compatibility with radical bromination protocols make it particularly valuable for pharmaceutical intermediate synthesis. Recent patents highlight its growing importance in metallocene catalyst systems and bioactive molecule construction .
Scientific Research Applications
Pharmaceutical Development
2-Bromo-6-methylpyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer treatment. It has been effectively employed in the development of drugs such as serotonin receptor antagonists and dopamine receptor modulators, which are crucial in treating conditions like depression and schizophrenia .
Case Study: Drug Synthesis
A notable example is its use in synthesizing 5-bromo-2-methoxy-6-methylaminopyridine, which serves as a precursor for antiemetic agents targeting serotonin receptors . The regioselective synthesis of this compound demonstrates the compound's role in developing targeted therapies.
Agricultural Chemicals
In agricultural chemistry, this compound is used to enhance the efficacy of pesticides and herbicides. Its incorporation into agrochemical formulations improves crop yields by providing better resistance against pests and diseases .
Application Example
The compound acts as a building block for nitrogen-containing heterocyclic compounds, which are often used in the synthesis of agrochemicals that target specific pests while minimizing environmental impact .
Material Science
The compound is also significant in material science, particularly in developing advanced materials such as polymers and coatings. Its unique chemical properties allow for improved durability and resistance to environmental factors, making it suitable for various industrial applications .
Material Properties
For instance, this compound can be employed to synthesize specialized coatings that offer enhanced protection against corrosion and wear, thus extending the lifespan of materials used in construction and manufacturing .
Biochemical Research
In biochemical research, this compound plays a crucial role in enzyme interaction studies and cellular processes. It is utilized in biochemical assays to understand complex biological mechanisms better .
Research Insights
Mass spectrometry has been employed to analyze the interactions of this compound with various biomolecules, providing insights into its potential therapeutic effects and mechanisms of action at the molecular level .
Organic Synthesis
As a reagent in organic synthesis, this compound allows chemists to create complex molecules with greater efficiency compared to traditional methods. Its versatility makes it a valuable tool for synthesizing various nitrogen-containing compounds .
Synthetic Applications
The compound has been used to synthesize derivatives such as 6,6'-dimethyl-2,2'-bipyridine and N,N'-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy), showcasing its importance in creating diverse chemical entities for research and industrial applications .
Summary Table of Applications
Application Area | Description | Example Compounds |
---|---|---|
Pharmaceutical Development | Intermediate for drugs targeting neurological disorders and cancer | Serotonin receptor antagonists |
Agricultural Chemicals | Enhances efficacy of pesticides and herbicides | Nitrogen-containing heterocycles |
Material Science | Development of advanced materials with improved durability | Specialized coatings for industrial applications |
Biochemical Research | Used in assays to study enzyme interactions | Mass spectrometry analyses |
Organic Synthesis | Reagent for synthesizing complex nitrogen-containing compounds | 6,6'-dimethyl-2,2'-bipyridine |
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylpyridine depends on its application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . In Suzuki-Miyaura coupling, it participates in the formation of a palladium complex, facilitating the transfer of the organic group from boron to palladium .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromo-6-chloromethylpyridine and 2-Bromo-6-hydroxymethylpyridine
- Structural Differences : The methyl group in 2-bromo-6-methylpyridine is substituted with -CH₂Cl or -CH₂OH.
- Synthesis : Both derivatives are synthesized via Turbo Grignard reactions or cyanuric chloride-mediated chlorination, achieving higher yields (e.g., 95% for 2-bromo-6-chloromethylpyridine) compared to traditional methods .
- Reactivity : The -CH₂Cl group in 2-bromo-6-chloromethylpyridine is more electrophilic, enabling nucleophilic substitution for immobilization on amine-functionalized materials. In contrast, the -CH₂OH group in 2-bromo-6-hydroxymethylpyridine is prone to oxidation or esterification .
- Characterization : ¹³C-NMR and GC-MS data for these compounds (e.g., δ 55.0 ppm for CH₂N in 2-bromo-6-chloromethylpyridine) provide distinct spectral fingerprints compared to the parent compound .
2-Bromo-6-(bromomethyl)pyridine
- Synthesis : Produced via bromination of this compound using Br₂/CCl₄/NBS. This compound is highly reactive due to the two bromine atoms, enabling macrocycle formation in coordination chemistry .
- Applications : Used in synthesizing macrobicyclic diazacrown ethers (e.g., 4,10-bis(3-bromobenzyl)-1,7-dioxa-4,10-diazacyclododecane), which exhibit metal-binding properties .
6,6’-Disubstituted-2,2’-Bipyridines
- Synthesis : this compound undergoes Ullmann coupling with Ni/Pd catalysts to form 6,6’-dimethyl-2,2’-bipyridine. This method is more efficient than those for other halopyridines (e.g., 2-chloro-6-methylpyridine requires harsher conditions) .
- Coordination Chemistry : The methyl groups enhance steric bulk, improving ligand stability in metal complexes compared to unsubstituted bipyridines .
Reactivity in Key Reactions
Cross-Coupling Reactions
- Sonogashira Coupling: this compound reacts with trimethylsilylacetylene to form ethynyl derivatives (70% yield), outperforming bromopyridines with electron-withdrawing groups (e.g., CF₃) due to favorable electronic effects .
- Suzuki Coupling : Used in synthesizing pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds for kinase inhibitors. Yields depend on the boronic acid partner, with electron-rich arylboronic acids giving higher conversions .
Photoredox Catalysis
Borylation
- Iridium-Catalyzed Borylation : this compound reacts with pinacol borane to form 2-bromo-6-methyl-4-(pinacolatoboryl)pyridine (86% yield). The methyl group directs regioselectivity, unlike 2-bromo-5-methylpyridine, which shows competing borylation sites .
Physicochemical and Spectroscopic Comparisons
Biological Activity
2-Bromo-6-methylpyridine (C₆H₆BrN) is a bromopyridine derivative with significant applications in organic synthesis and medicinal chemistry. Its molecular weight is 172.02 g/mol, and it is recognized for its role as an intermediate in the synthesis of various bioactive compounds. This article presents a comprehensive overview of the biological activity associated with this compound, including its biochemical properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a bromine atom on the second position and a methyl group on the sixth position of the pyridine ring. This specific substitution pattern influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₆H₆BrN |
Molecular Weight | 172.02 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitutions due to the electron-rich nature of the pyridine ring.
Interaction with Enzymes
Research indicates that bromopyridines can inhibit or activate certain enzymes, impacting cellular functions. For instance, studies have shown that derivatives of bromopyridine can modulate the activity of kinases involved in cancer pathways, making them potential candidates for anticancer drug development .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies revealed that it exhibits inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .
Anticancer Activity
Recent investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cells. A study reported that this compound could inhibit cell proliferation in human cancer cell lines through the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several bromopyridine derivatives, including this compound, against a panel of microbial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
- Cancer Cell Line Studies : Research conducted on HeLa and MCF-7 cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis (caspase activation) compared to untreated controls .
Q & A
Q. Basic: What are the common synthetic routes for preparing 2-bromo-6-methylpyridine, and how do reaction conditions influence yield?
Methodological Answer:
The primary synthesis involves halogen exchange reactions. For example, heating 2-chloro-6-methylpyridine with bromotrimethylsilane (BTMS) at 80–100°C yields this compound via nucleophilic aromatic substitution . Alternative methods include:
- Reductive coupling of 2-halomethylpyridines using nickel catalysts (e.g., NiCl₂/PPh₃), which produces dimethylbipyridines as intermediates .
- Direct bromination of 6-methylpyridine derivatives using HBr or Br₂ under controlled conditions (e.g., low temperature to minimize polybromination) .
Key Factors Affecting Yield:
- Temperature : Excess heat (>120°C) may lead to decomposition or side reactions (e.g., dehalogenation).
- Catalyst Purity : Residual moisture in nickel catalysts can reduce coupling efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to nonpolar solvents .
Q. Basic: How is this compound purified post-synthesis, and what analytical techniques validate its purity?
Methodological Answer:
Purification Steps:
Distillation : Fractional distillation under reduced pressure (boiling point: 102–103°C at 20 mmHg) .
Chromatography : Column chromatography using silica gel and ethyl acetate/hexane mixtures to remove brominated byproducts .
Analytical Validation:
- GC-MS : Monitors for residual solvents (e.g., DMF) and brominated impurities (e.g., di-bromo derivatives) .
- ¹H NMR : Peaks at δ 2.5 ppm (CH₃ group) and δ 7.0–8.5 ppm (pyridine protons) confirm structure .
- Elemental Analysis : Matches theoretical values for C (41.9%), H (3.5%), Br (46.4%) .
Q. Advanced: What challenges arise in cross-coupling reactions involving this compound, and how are they mitigated?
Methodological Answer:
Challenges:
- Steric Hindrance : The methyl group at the 6-position hinders transmetalation in Suzuki-Miyaura couplings .
- Competitive Side Reactions : Homocoupling or debromination under palladium catalysis .
Mitigation Strategies:
- Ligand Design : Bulky ligands (e.g., XPhos) improve regioselectivity in aryl-aryl couplings .
- Low-Temperature Conditions : Reduce debromination (e.g., –20°C for Stille couplings) .
- Catalyst Screening : Nickel catalysts (Ni(COD)₂) show higher tolerance to steric hindrance than palladium .
Q. Advanced: How do computational methods (e.g., DFT) aid in predicting reaction pathways for this compound derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations are used to:
- Map Transition States : Predict activation barriers for bromine substitution vs. methyl group participation .
- Analyze Electronic Effects : The electron-withdrawing bromine atom lowers the LUMO energy, favoring nucleophilic attacks at the 2-position .
- Optimize Catalyst Interactions : Simulate ligand-metal coordination to improve cross-coupling efficiency (e.g., Ni-P bond distances in catalytic cycles) .
Case Study : DFT modeling of 3-(2-pyridyl)-[1,2,3]triazolo[1,5-a]pyridines confirmed the stability of triazole intermediates formed from this compound .
Q. Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .
- Protective Gear : Nitrile gloves and goggles (H315/H319: skin/eye irritation) .
- Storage : Inert atmosphere (N₂) and amber glass bottles to prevent light-induced decomposition .
Q. Advanced: How can crystallographic data resolve contradictions in stereochemical outcomes of metal complexes derived from this compound?
Methodological Answer:
Single-crystal X-ray diffraction:
- Example : The complex [N,N'-Bis-(6-methylpyrid-2-ylium)-(1R,2R)-1,2-diaminocyclohexane] bis-[(p-cymene)-trichlororuthenate(II)] revealed a distorted octahedral geometry around Ru, with bond angles differing by 8° from DFT predictions .
- Data Interpretation : Compare experimental vs. calculated bond lengths (e.g., Ru–N = 2.12 Å vs. 2.09 Å) to identify steric clashes from the methyl group .
Q. Advanced: What spectroscopic techniques differentiate regioisomers in this compound derivatives?
Methodological Answer:
- ¹³C NMR : The methyl carbon resonates at δ 21.5 ppm, while brominated carbons show deshielding (δ 120–140 ppm) .
- IR Spectroscopy : C–Br stretching at 550–600 cm⁻¹ distinguishes brominated isomers from chloro analogues .
- Mass Spectrometry : Isotopic patterns (²⁷Br/⁸¹Br ≈ 1:1) confirm bromine presence .
Properties
IUPAC Name |
2-bromo-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHDPICLICFSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201229 | |
Record name | 2-Bromo-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5315-25-3 | |
Record name | 2-Bromo-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5315-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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